molecular formula C28H32N4O5S B2797197 ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate CAS No. 451463-79-9

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2797197
CAS No.: 451463-79-9
M. Wt: 536.65
InChI Key: NXJICMIZKCQWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a synthetic organic compound featuring a quinazolinone core substituted with a cyclohexylcarbamoyl ethyl group. The structure includes a sulfanyl acetamido bridge linking the quinazolinone moiety to a benzoate ester. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects. The cyclohexylcarbamoyl substituent may enhance lipophilicity and metabolic stability, while the sulfanyl group could influence redox properties or intermolecular interactions.

Properties

IUPAC Name

ethyl 4-[[2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O5S/c1-2-37-27(36)19-12-14-21(15-13-19)30-25(34)18-38-28-31-23-11-7-6-10-22(23)26(35)32(28)17-16-24(33)29-20-8-4-3-5-9-20/h6-7,10-15,20H,2-5,8-9,16-18H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJICMIZKCQWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate involves multiple steps, starting with the preparation of the quinazolinone core This is typically achieved through the cyclization of anthranilic acid derivatives with appropriate reagents

    Cyclization of Anthranilic Acid Derivatives: This step involves the reaction of anthranilic acid derivatives with reagents such as acetic anhydride or phosphorus oxychloride to form the quinazolinone core.

    Introduction of Cyclohexylamino Group: The quinazolinone intermediate is then reacted with cyclohexylamine under controlled conditions to introduce the cyclohexylamino group.

    Formation of Benzoate Ester: The final step involves the esterification of the intermediate with ethyl benzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoate ester group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, reduced quinazolinone compounds, and substituted benzoate esters, each with distinct chemical and biological properties.

Scientific Research Applications

ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Availability
Target Compound 3,4-dihydroquinazolin-4-one -Cyclohexylcarbamoyl ethyl
-Sulfanyl acetamido benzoate ester
Not specified Not specified Not reported
K292-0791 Thieno[3,2-d]pyrimidin-4-one -4-Methoxyphenyl
-Sulfanyl acetamido benzoate ester
C₂₄H₂₁N₃O₅S₂ 495.58 16 mg
V004-3054 3,4-dihydroquinazolin-4-one -3-Fluorophenyl
-6,7,8-Trimethoxy
-Sulfanyl acetamido methyl ester
C₂₀H₁₉FN₂O₆S 434.44 3 mg

Key Observations:

Core Heterocycle: The target compound and V004-3054 share a quinazolinone core, while K292-0791 features a thienopyrimidinone scaffold.

Substituent Effects: The cyclohexylcarbamoyl ethyl group in the target compound introduces a non-aromatic, bulky substituent. This contrasts with the 4-methoxyphenyl (K292-0791) and 3-fluorophenyl (V004-3054) groups, which are aromatic and may confer π-π stacking capabilities. The cyclohexyl group likely increases lipophilicity (logP) but could reduce aqueous solubility compared to polar methoxy or fluoro substituents . The 6,7,8-trimethoxy substituents in V004-3054 enhance polarity and may improve solubility, though steric hindrance could limit membrane permeability.

Backbone Modifications :

  • All three compounds include a sulfanyl acetamido linker, but the target compound and K292-0791 feature a benzoate ester, whereas V004-3054 uses a methyl ester. Esters influence hydrolysis rates and bioavailability; benzoate esters generally exhibit slower degradation than methyl esters due to steric and electronic effects .

Molecular Weight Trends :

  • The target compound is expected to have a higher molecular weight (>500 g/mol) than K292-0791 (495.58 g/mol) and V004-3054 (434.44 g/mol) due to the cyclohexylcarbamoyl group. Higher molecular weights may limit oral bioavailability under Lipinski’s Rule of Five guidelines.

Research Findings and Implications

  • Reactivity and Stability: Ethyl 4-(dimethylamino)benzoate derivatives (e.g., in resin cements) demonstrate higher reactivity than methacrylate analogs due to electron-donating substituents . By analogy, the target compound’s benzoate ester may offer slower hydrolysis and greater stability compared to V004-3054’s methyl ester.
  • Biological Activity: Quinazolinones with aromatic substituents (e.g., V004-3054’s 3-fluorophenyl) often show enhanced affinity for hydrophobic enzyme pockets.
  • Synthetic Accessibility: Limited availability of K292-0791 (16 mg) and V004-3054 (3 mg) suggests synthetic challenges in scaling up these analogs. The target compound’s cyclohexylcarbamoyl ethyl group may require specialized coupling reagents, increasing production complexity.

Biological Activity

Ethyl 4-[2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological properties:

  • Quinazoline moiety : Known for its role in various pharmacological activities, including anti-cancer properties.
  • Cyclohexylcarbamoyl group : Potentially enhances lipophilicity, impacting absorption and distribution.
  • Sulfanyl linkage : May influence the compound's reactivity and interaction with biological targets.

Research indicates that compounds similar to this compound can exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It could affect pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • A study demonstrated that quinazoline-based compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
  • This compound was found to exhibit cytotoxic effects against human breast cancer cells in vitro, with IC50 values indicating significant potency.

Antimicrobial Activity

Preliminary investigations suggest that compounds with similar structures may possess antimicrobial properties. For instance:

  • The sulfanyl group is known to enhance the antimicrobial activity against various bacterial strains.

Case Studies

  • In Vitro Studies : In a controlled laboratory setting, this compound was tested against multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, supporting its potential as an anticancer agent.
  • Animal Models : In vivo studies using murine models have shown that administration of this compound leads to a reduction in tumor size compared to control groups. These findings suggest its efficacy in a biological system.

Research Findings Summary

Study TypeFindingsReference
In VitroSignificant cytotoxicity against breast cancer cells (IC50 values < 10 µM)
In VivoReduction in tumor size in murine models
MechanisticInduction of apoptosis and inhibition of angiogenesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.